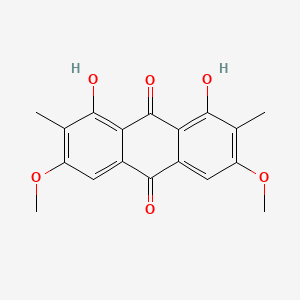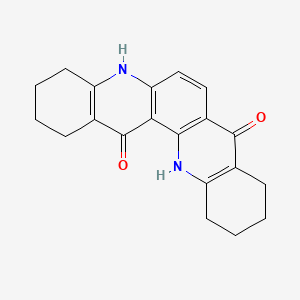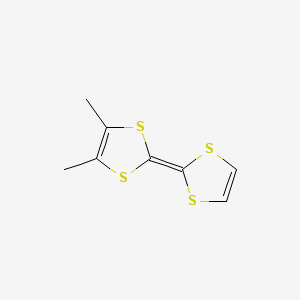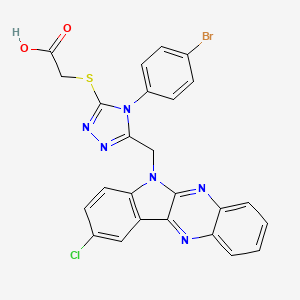
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione is an organic compound with the molecular formula C18H16O6. It is a derivative of anthraquinone, characterized by the presence of hydroxyl and methoxy groups at specific positions on the anthracene ring. This compound is known for its vibrant color and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone derivatives.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 8 positions.
Methoxylation: Introduction of methoxy groups at the 3 and 6 positions.
Methylation: Introduction of methyl groups at the 2 and 7 positions.
These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the above-mentioned reactions are carried out in a sequential manner. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: In studies involving cellular processes and enzyme interactions.
Industry: Used in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-9,10-anthraquinone: Known for its use in antipsoriatic drugs.
1,4-Dihydroxy-9,10-anthraquinone: Used in the production of dyes.
2,7-Dihydroxy-9,10-anthraquinone: Known for its antioxidant properties.
Uniqueness
1,8-Dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
502497-28-1 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
1,8-dihydroxy-3,6-dimethoxy-2,7-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O6/c1-7-11(23-3)5-9-13(15(7)19)18(22)14-10(17(9)21)6-12(24-4)8(2)16(14)20/h5-6,19-20H,1-4H3 |
InChI Key |
IFUCQHKCOJOFLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)



![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)



![nonyl 2-[(2Z)-2-(4-methyl-2,6-dioxo-5-pyridin-1-ium-1-ylpyridin-1-ium-3-ylidene)hydrazinyl]benzoate;dihydroxide](/img/structure/B13137996.png)

![7-Hexyl-4,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13138008.png)

![(([2,2'-Bipyridine]-4,4'-diylbis(oxy))bis(4,1-phenylene))dimethanamine](/img/structure/B13138036.png)

